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Zaltoprofen-d7 Sulfoxide

Cat. No.: B1155766
M. Wt: 321.4
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Deuterated Pharmaceutical Analogs and Metabolites

Deuterated compounds are stable, non-radioactive isotopologues of pharmaceutical molecules where one or more hydrogen atoms have been replaced by deuterium (B1214612), a heavy isotope of hydrogen. uni-freiburg.de This substitution is a cornerstone of modern pharmaceutical research for several reasons. The increased mass of deuterium can alter the vibration frequency of chemical bonds, leading to a phenomenon known as the kinetic isotope effect. This effect can slow down metabolic processes that involve the cleavage of a carbon-deuterium bond compared to a carbon-hydrogen bond, potentially improving a drug's pharmacokinetic profile. uni-freiburg.de

Furthermore, and more relevant to Zaltoprofen-d7 Sulfoxide (B87167), deuterated analogs are invaluable as internal standards in quantitative bioanalysis using mass spectrometry. uni-freiburg.de Because they are chemically identical to the non-labeled compound but have a different mass, they can be added to biological samples to accurately measure the concentration of the parent drug or its metabolites. Labeled metabolites, such as Zaltoprofen-d7 Sulfoxide, are essential for precisely tracking and quantifying the metabolic products of a drug within a biological system.

Significance of Sulfoxide Moiety in Drug Metabolism and Biological Activity

Sulfoxidation, the conversion of a sulfide (B99878) to a sulfoxide, is a significant metabolic pathway for many sulfur-containing drugs. This biotransformation is typically mediated by cytochrome P450 (CYP) enzymes in the liver. nih.gov The introduction of a sulfoxide moiety can substantially alter a molecule's physicochemical properties, including its polarity, solubility, and ability to interact with biological targets.

Overview of Zaltoprofen Chemical Biology and Metabolite Research

Zaltoprofen is an NSAID that functions primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of inflammatory mediators. ajpaonline.com It also exhibits analgesic effects by inhibiting bradykinin-induced pain responses. usbio.netusbio.net The chemical biology of Zaltoprofen involves understanding these mechanisms of action and how the compound is processed in the body. scilifelab.seuic.edu

Research into the metabolism of Zaltoprofen has identified its primary metabolic pathways. After administration, Zaltoprofen is converted to several metabolites, with Zaltoprofen S-oxide being a notable product alongside 10-hydroxy-zaltoprofen and their subsequent conjugates. nih.govnih.gov The enzymes responsible for these transformations have been a key area of investigation, with studies confirming the roles of CYP2C9 for sulfoxidation and UGT2B7 for glucuronide conjugation. nih.govscispace.com Analytical techniques such as high-performance liquid chromatography (HPLC) are routinely used to separate and quantify Zaltoprofen and its metabolites in biological matrices. nih.govwjbphs.com

Table 1: Major Metabolites of Zaltoprofen and Associated Enzymes

Metabolite Name Abbreviation Metabolic Pathway Key Enzyme(s) Citation
Zaltoprofen S-oxide M-2 Sulfoxidation CYP2C9 nih.govscispace.com
10-hydroxy-zaltoprofen M-3 Hydroxylation Not specified nih.gov

Rationale for Investigating this compound as a Research Compound

The primary rationale for the use of this compound in research is its function as a stable isotope-labeled internal standard. usbio.netlgcstandards.com In pharmacokinetic studies that aim to quantify the formation of the Zaltoprofen Sulfoxide metabolite from the parent drug, this compound is an indispensable tool.

When analyzing biological samples (e.g., plasma or urine) using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can add a known amount of this compound to the sample. During analysis, the deuterated standard co-elutes with the non-deuterated metabolite but is distinguished by its higher mass. This allows for highly accurate and precise quantification of the endogenously formed Zaltoprofen Sulfoxide, correcting for any sample loss or variability during sample preparation and analysis. The use of such a standard is critical for obtaining reliable data in drug metabolism and bioanalytical chemistry.

Table 2: Physicochemical Properties of this compound

Property Value Citation
Molecular Formula C17H7D7O4S usbio.net
Molecular Weight 321.40 usbio.net
Isotopic Purity High purity available for research usbio.net

Table 3: Compound Names Mentioned in this Article

Compound Name
Zaltoprofen
Zaltoprofen-d7
This compound
Zaltoprofen S-oxide
Zaltoprofen Sulfoxide
10-hydroxy-zaltoprofen
Zaltoprofen acyl glucuronide
Mefenamic acid
Methyl p-hydroxybenzoate
Sulphaphenazole
Nevirapine

Properties

Molecular Formula

C₁₇H₇D₇O₄S

Molecular Weight

321.4

Synonyms

10,11-Dihydro-α-methyl-10-oxo-dibenzo[b,f]thiepin-2-acetic Acid-d7 5-Oxide

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of Zaltoprofen D7 Sulfoxide

Approaches to Asymmetric Sulfoxidation in Pharmaceutical Synthesis

The conversion of a prochiral sulfide (B99878) to a chiral sulfoxide (B87167) is a pivotal step in the synthesis of many pharmaceutical compounds. The primary challenge lies in achieving high enantioselectivity, yielding predominantly one of the two possible stereoisomers. For the synthesis of Zaltoprofen-d7 sulfoxide, the corresponding deuterated Zaltoprofen sulfide would be the substrate for this transformation. Several catalytic systems have been developed to address this challenge.

Metal-Catalyzed Enantioselective Sulfoxidation Techniques

Transition metal complexes featuring chiral ligands are among the most effective catalysts for asymmetric sulfoxidation. These methods often involve the in-situ formation of a chiral metal-peroxo or metal-oxo species that acts as the oxygen transfer agent.

Key metal systems include:

Titanium-based catalysts: The Kagan-Modena protocol, which utilizes a titanium isopropoxide/diethyl tartrate complex, is a foundational method in this field. This system, typically employing an organic hydroperoxide as the oxidant, has been successfully applied to a wide range of sulfides.

Vanadium complexes: Chiral vanadium complexes, often in combination with hydrogen peroxide, have also demonstrated high efficacy in the asymmetric oxidation of thioethers.

Manganese-based systems: Chiral manganese-salen complexes have been developed as powerful catalysts for enantioselective sulfoxidations, offering high yields and enantiomeric excesses (ee).

Iron catalysts: More recently, iron complexes have gained attention as more sustainable and less toxic alternatives to other transition metals. Chiral iron catalysts have been shown to effectively mediate asymmetric sulfoxidation with good to excellent enantioselectivity.

The choice of metal, chiral ligand, and oxidant can be tailored to the specific substrate. For a diaryl thioether like Zaltoprofen-d7, catalysts that are effective for aromatic sulfides would be of particular interest.

Metal Catalyst SystemTypical Chiral LigandCommon OxidantReported Enantiomeric Excess (ee) Range for Diaryl Sulfides
Ti(OiPr)₄Diethyl Tartrate (DET)tert-Butyl hydroperoxide (TBHP)80-95%
VO(acac)₂Chiral Schiff basesHydrogen Peroxide (H₂O₂)70-98%
Mn(salen) complexesChiral salen ligandsmeta-Chloroperoxybenzoic acid (m-CPBA)85-99%
Fe(acac)₃Chiral bisoxazoline (BOX) ligandsHydrogen Peroxide (H₂O₂)75-96%

Biocatalytic and Enzymatic Routes to Chiral Sulfoxides

Enzymes offer an environmentally benign and highly selective alternative to metal-based catalysts. Biocatalytic sulfoxidation often proceeds under mild conditions and can achieve exceptionally high enantioselectivity.

Relevant enzymatic approaches include:

Monooxygenases: Certain monooxygenases, such as cyclohexanone (B45756) monooxygenase (CHMO), are capable of oxidizing a broad range of sulfides with high enantioselectivity. The substrate specificity can often be tuned through protein engineering.

Peroxidases: Horseradish peroxidase (HRP) and other peroxidases can catalyze sulfoxidation in the presence of hydrogen peroxide. The enantioselectivity of these systems can be influenced by the reaction medium and the presence of additives. For instance, soybean pod shell peroxidase (SPSP) has been used for the asymmetric sulfoxidation of thioethers to produce enantiopure sulfoxides.

Whole-cell biotransformations: Utilizing whole microbial cells (e.g., bacteria or fungi) that express suitable oxidative enzymes can be a cost-effective approach for large-scale synthesis.

BiocatalystEnzyme ClassTypical OxidantKey Advantages
Cyclohexanone Monooxygenase (CHMO)MonooxygenaseO₂ (air)High enantioselectivity, broad substrate scope
Horseradish Peroxidase (HRP)PeroxidaseH₂O₂Mild reaction conditions, readily available enzyme
Soybean Pod Shell Peroxidase (SPSP)PeroxidaseH₂O₂Natural and abundant source, high yield and e.e. values reported for esomeprazole (B1671258) synthesis
Aspergillus niger (whole cells)Various oxidoreductasesO₂ (air)Cost-effective, no need for enzyme purification

Non-Metal Catalyzed Asymmetric Sulfoxide Synthesis

In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of potentially toxic and expensive metals.

Prominent non-metal catalyzed approaches include:

Chiral oxaziridines: Stoichiometric amounts of chiral oxaziridines, such as those derived from camphor, can effectively transfer an oxygen atom to a sulfide in a highly stereocontrolled manner.

Chiral iodoarenes: Catalytic systems based on chiral hypervalent iodine compounds have been developed for asymmetric sulfoxidation, using an inexpensive terminal oxidant like hydrogen peroxide.

Peptide-based catalysts: Short, synthetic peptides containing catalytically active residues (e.g., histidine) can mediate enantioselective sulfoxidation. These catalysts often mimic the active sites of enzymes and can provide high levels of stereocontrol.

Deuteration Methodologies for Selective Isotopic Labeling

The introduction of seven deuterium (B1214612) atoms into the Zaltoprofen structure requires careful planning to ensure the desired labeling pattern. This can be achieved either by late-stage functionalization of an existing molecule or by building the molecule from deuterated precursors.

Deuterium Incorporation via C-H Activation and Exchange Reactions

Direct hydrogen-deuterium exchange (HDE) on the Zaltoprofen scaffold or a late-stage intermediate is an attractive strategy due to its atom economy. This approach often relies on transition metal catalysis to activate otherwise inert C-H bonds.

Methods for C-H activation and deuteration include:

Homogeneous metal catalysis: Transition metals such as palladium, rhodium, and iridium, in the presence of a deuterium source (e.g., D₂O or deuterated solvents), can catalyze the exchange of hydrogen for deuterium on aromatic and aliphatic C-H bonds. The selectivity of this process can often be directed by existing functional groups within the molecule.

Heterogeneous catalysis: Metals like platinum or palladium on a solid support (e.g., carbon) can facilitate HDE at elevated temperatures and pressures of D₂ gas. This method can sometimes lead to over-labeling if not carefully controlled.

For Zaltoprofen-d7, a combination of these methods might be necessary to achieve the desired labeling on both the aromatic rings and the propionic acid side chain.

Precursor Synthesis for Deuterated Sulfoxide Analogs

A more traditional and often more controlled method for isotopic labeling involves the synthesis of deuterated building blocks that are then assembled to form the final molecule.

Potential strategies for Zaltoprofen-d7 include:

Deuterated propionic acid derivatives: The propionic acid side chain of Zaltoprofen is a likely site for deuteration. A deuterated 2-bromopropionic acid or a similar precursor could be synthesized and then coupled to the dibenzo[b,f]thiepin (B8686691) core.

Deuterated aromatic precursors: If deuteration is desired on the aromatic rings, deuterated thiophenol or other aromatic starting materials could be employed in the initial steps of the synthesis of the dibenzo[b,f]thiepin skeleton.

This precursor-based approach offers greater control over the location and number of deuterium atoms incorporated into the final Zaltoprofen-d7 sulfide, which can then be subjected to asymmetric sulfoxidation.

Preparation of this compound for Research Applications

The generation of this compound as a standard for research, particularly in metabolic studies or as an internal standard for mass spectrometry, involves a tailored synthetic sequence. This process builds upon the known chemical pathways for the parent drug, Zaltoprofen, incorporating both oxidation and isotopic labeling steps.

Chemical Synthesis Pathways for Zaltoprofen Sulfoxide

The synthesis of the foundational molecule, Zaltoprofen Sulfoxide, begins with the construction of the Zaltoprofen core. Numerous patented methods describe the synthesis of Zaltoprofen, often involving an intramolecular Friedel-Crafts-type cyclization to form the central tricyclic ketone structure. google.comgoogle.comgoogle.com A common precursor for this key step is a substituted 2-phenylthiophenylacetic acid derivative. google.comsemanticscholar.org

The critical transformation to obtain the sulfoxide is the selective oxidation of the sulfide (thioether) moiety within the dibenzo[b,f]thiepin ring system of Zaltoprofen. This oxidation must be carefully controlled to prevent over-oxidation to the corresponding sulfone. A variety of reagents and conditions can be employed for this conversion.

Key Synthetic Steps:

Formation of Zaltoprofen Core: Typically achieved via intramolecular cyclization of a precursor like 5-(α-carboxyethyl)-2-phenylthiophenylacetic acid. This reaction is often catalyzed by strong acids such as polyphosphoric acid or a mixture of methanesulfonic acid and phosphorus pentoxide. google.com

Sulfide Oxidation: The resulting Zaltoprofen is then subjected to a controlled oxidation to yield Zaltoprofen Sulfoxide. organic-chemistry.org This step introduces a new chiral center at the sulfur atom.

The table below summarizes common reagents used in the key synthetic transformations.

Transformation Reagent/Catalyst Purpose
Intramolecular CyclizationPolyphosphoric Acid (PPA)Promotes the Friedel-Crafts reaction to form the tricyclic ketone.
Intramolecular CyclizationMethanesulfonic acid / P₂O₅An alternative acidic medium for the cyclization reaction. google.com
Sulfide to Sulfoxide OxidationHydrogen Peroxide (H₂O₂)A common and relatively mild oxidant for selective sulfoxidation.
Sulfide to Sulfoxide Oxidationmeta-Chloroperoxybenzoic acid (m-CPBA)An effective reagent for the controlled oxidation of sulfides.
Sulfide to Sulfoxide OxidationSodium periodate (B1199274) (NaIO₄)A selective oxidant often used for converting sulfides to sulfoxides.

Integration of Deuteration into Zaltoprofen Sulfoxide Synthetic Schemes

The introduction of seven deuterium atoms into the Zaltoprofen Sulfoxide structure can be accomplished through two primary strategies: utilizing deuterated starting materials or performing a late-stage hydrogen-deuterium (H/D) exchange. The precise positions of the seven deuterium atoms define the synthetic approach. While specific literature for "this compound" is not prevalent, general principles of isotopic labeling provide a clear framework. nih.gov

Strategy 1: Use of Deuterated Precursors This is often the most precise method for controlling the location of the deuterium labels. For instance, if deuteration is desired on one of the aromatic rings, a deuterated thiophenol or a deuterated phenylacetic acid derivative could be used at the beginning of the synthesis. If the propionyl side chain is the target, a deuterated propionic acid derivative would be employed.

Strategy 2: Late-Stage H/D Exchange This method involves exchanging specific protons on a fully formed Zaltoprofen or Zaltoprofen Sulfoxide molecule with deuterium. This is typically achieved by exposing the compound to a deuterium source, such as D₂O, often in the presence of an acid or base catalyst. Aromatic protons can undergo exchange under specific catalytic conditions. This approach can be synthetically efficient but may offer less precise control over the exact number and location of incorporated deuterium atoms compared to using labeled precursors. nih.gov

Control of Stereochemistry in Zaltoprofen Sulfoxide Synthesis

The oxidation of the sulfur atom in Zaltoprofen to a sulfoxide creates a stereogenic center. This, combined with the existing chiral carbon in the propionic acid side chain, results in the potential for multiple diastereomers. Controlling the stereochemistry at the sulfur center is a critical aspect of advanced organic synthesis, as different stereoisomers can have distinct biological properties. nih.gov

Diastereoselective and Enantioselective Approaches

Achieving stereocontrol in sulfoxide synthesis generally involves either diastereoselective or enantioselective methods.

Enantioselective Oxidation: This is a highly sought-after approach where a prochiral sulfide is oxidized using a chiral catalyst or reagent, leading to the preferential formation of one enantiomer of the sulfoxide. rsc.org This method directly produces an enantiomerically enriched product, minimizing the need for subsequent resolution steps.

Diastereoselective Synthesis: This strategy relies on the influence of an existing chiral center in the molecule to direct the stereochemical outcome of a new stereocenter's formation. In the context of Zaltoprofen, the chiral carbon of the propionic acid moiety could potentially direct the oxidation of the sulfur atom, although this effect may be minimal due to the distance between the centers.

Chiral Resolution: In cases where a racemic or diastereomeric mixture of sulfoxides is produced, separation can be achieved through techniques like chiral chromatography. griffith.edu.au This method separates the different stereoisomers based on their differential interaction with a chiral stationary phase.

Impact of Chiral Auxiliaries and Catalysts

The use of chiral auxiliaries and catalysts is central to modern asymmetric synthesis and is directly applicable to the stereocontrolled preparation of Zaltoprofen Sulfoxide. illinois.edu

Chiral Auxiliaries: A chiral auxiliary is a temporary chemical moiety that is attached to the substrate to direct the stereoselectivity of a subsequent reaction. researchgate.netsigmaaldrich.com For Zaltoprofen, an auxiliary could be attached to the carboxylic acid group. This chiral group would then be positioned to sterically hinder one face of the sulfide from the approaching oxidizing agent, leading to the preferential formation of one diastereomer. The auxiliary is removed in a subsequent step to yield the enantiomerically enriched product.

Chiral Catalysts: Chiral catalysts, often based on transition metals complexed with chiral ligands, can create a chiral environment around the sulfide during the oxidation reaction. nih.gov The catalyst selectively activates the oxidant and delivers it to one of the two lone pairs of the sulfur atom, resulting in a highly enantioselective transformation.

The table below lists examples of catalyst systems and auxiliaries used in asymmetric sulfoxidation.

Method Example Mechanism of Action
Chiral CatalystTitanium/DIETHYL TARTRATE (Sharpless-type)A chiral titanium complex creates a chiral pocket, directing the oxidant to one face of the sulfide.
Chiral CatalystVanadium/chiral Schiff base ligandsThe chiral ligand environment around the vanadium center mediates enantioselective oxygen transfer.
Chiral CatalystChiral flavin-based organocatalystsMimics enzymatic oxidation, using a chiral organic molecule to catalyze the asymmetric oxidation.
Chiral AuxiliaryEvans oxazolidinoneAttached to the carboxyl group, it provides steric hindrance to direct the approach of the oxidant. sigmaaldrich.com
Chiral Auxiliary(1R,2S,5R)-(-)-MentholForms a diastereomeric ester, allowing for separation and subsequent nucleophilic substitution with inversion of configuration at the sulfur center (Andersen method). illinois.edu

By employing these advanced synthetic and stereochemical control strategies, this compound can be prepared with high chemical, isotopic, and stereochemical purity for its intended research applications.

Metabolic Pathways and Biotransformation of Zaltoprofen Sulfoxides

Enzymatic Formation of Zaltoprofen Sulfoxide (B87167)

The oxidation of the sulfur atom in the dibenzothiepine nucleus of zaltoprofen to form zaltoprofen sulfoxide is an enzymatically mediated process. This reaction is a key step in the phase I metabolism of the drug.

The cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the endoplasmic reticulum of hepatocytes, is a major catalyst of phase I xenobiotic metabolism uniba.it. Research has identified a specific CYP isozyme as the principal catalyst for zaltoprofen sulfoxidation.

Studies using human liver microsomes and recombinant human CYP isoforms have demonstrated that Zaltoprofen is extensively metabolized by CYP2C9, which catalyzes its sulfoxidation nih.gov. The involvement of CYP2C9 was confirmed by significant inhibition of zaltoprofen metabolism in the presence of sulfaphenazole, a selective inhibitor of CYP2C9 nih.gov. While many nonsteroidal anti-inflammatory drugs (NSAIDs) are metabolized by CYP2C9, this typically involves hydroxylation reactions. The sulfoxidation of NSAIDs is more commonly associated with other enzymes like CYP3A4 or Flavin-Containing Monooxygenases (FMOs), making the role of CYP2C9 in zaltoprofen sulfoxidation a noteworthy characteristic nih.gov. CYP2C9 is responsible for the metabolism of approximately 15% of clinically used drugs, including those with narrow therapeutic indices, highlighting the clinical relevance of this metabolic pathway taylorandfrancis.comresearchgate.net.

Key Findings on CYP2C9 Involvement in Zaltoprofen Sulfoxidation
Enzyme StudiedMethodologyKey FindingReference
CYP2C9Human liver microsomes, recombinant cDNA-expressed enzymesCYP2C9 is the primary enzyme catalyzing the sulfoxidation of zaltoprofen. nih.gov
CYP2C9Inhibition studies with sulfaphenazole (a selective CYP2C9 inhibitor)Zaltoprofen metabolism was markedly inhibited, confirming CYP2C9's role. nih.gov
Other CYPs (1A2, 2C19, 2D6, 2E1, 3A4)Inhibition studies with zaltoprofenNegligible inhibition observed at therapeutic concentrations. nih.gov

Flavin-containing monooxygenases (FMOs) represent another major class of enzymes that catalyze the oxygenation of nucleophilic heteroatoms, such as sulfur and nitrogen, in a wide range of xenobiotics mdpi.commdpi.comcore.ac.uk. These enzymes utilize FAD as a cofactor and NADPH as a coenzyme to incorporate one atom of molecular oxygen into the substrate mdpi.comnih.gov.

FMOs are known to be involved in the sulfoxidation of various thioether-containing compounds, including pesticides and therapeutic drugs core.ac.uknih.gov. The reaction mechanism of FMOs differs from that of CYPs, and they have a broad substrate range, often complementing the metabolic activities of the P450 system core.ac.uk. While FMOs are generally recognized as important catalysts for sulfoxide formation, studies on zaltoprofen metabolism indicate that the contribution of FMOs to its sulfoxidation is minimal compared to the predominant role of CYP2C9 nih.govnih.gov.

Beyond the well-known CYP and FMO systems, other oxidative enzymes can also catalyze sulfoxidation reactions. These include peroxygenases and dioxygenases, which have been explored for their biocatalytic potential in synthesizing chiral sulfoxides nih.govresearchgate.netmdpi.com.

Peroxygenases: These enzymes can utilize hydrogen peroxide to oxidize a variety of substrates, including thioethers to form sulfoxides researchgate.net.

Dioxygenases: Certain bacterial dioxygenases have been shown to catalyze the asymmetric oxidation of sulfides to produce enantioenriched sulfoxides researchgate.net.

While these enzyme systems demonstrate the biochemical plausibility of alternative sulfoxidation pathways, current research on zaltoprofen metabolism has not identified a significant role for them. The metabolic conversion of zaltoprofen to its sulfoxide in humans is primarily attributed to the action of CYP2C9 nih.gov.

Role of Stable Isotopes in Elucidating Zaltoprofen Sulfoxide Metabolic Fate

Stable isotope labeling is a powerful technique in drug metabolism studies. Incorporating isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) into a drug molecule creates a labeled version that is chemically identical but mass-spectrometrically distinct from the unlabeled parent compound nih.gov. This allows for precise tracking and quantification in complex biological matrices.

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. This effect is particularly pronounced when the bond to the isotope is broken in the rate-determining step of the reaction nih.gov.

In the context of drug metabolism, replacing a hydrogen atom with a deuterium atom at a site of oxidation can slow down the rate of metabolism, an effect known as the deuterium isotope effect nih.govuspto.govresearchgate.net. The C-D bond is stronger than the C-H bond, requiring more energy to break, which can lead to a slower reaction rate if this bond cleavage is rate-limiting nih.gov.

The stable-labeled compound, Zaltoprofen-d7 Sulfoxide, serves two crucial roles in metabolic research: as a metabolic probe and as an internal standard nih.gov.

Internal Standard: In quantitative bioanalysis using mass spectrometry (e.g., LC-MS), an ideal internal standard is a stable isotope-labeled analog of the analyte. This compound is the ideal internal standard for quantifying the levels of biologically formed Zaltoprofen Sulfoxide in plasma, urine, or other biological samples nih.govnih.gov. Because it has nearly identical chemical and physical properties to the unlabeled metabolite, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. The mass difference allows for its distinct detection, enabling highly accurate and precise quantification of the endogenous metabolite nih.gov.

Metabolic Probe: this compound can be administered to study its own subsequent metabolic fate. By tracking the appearance of downstream metabolites that retain the deuterium label, researchers can elucidate further biotransformation pathways of the sulfoxide metabolite itself, determining if it is a terminal metabolite or an intermediate in a more extensive metabolic cascade.

Applications of this compound in Research
ApplicationDescriptionAdvantageReference
Internal StandardUsed for accurate quantification of Zaltoprofen Sulfoxide in biological matrices via mass spectrometry.Corrects for sample preparation variability and matrix effects, ensuring high precision and accuracy. nih.govnih.gov
Metabolic ProbeAdministered to trace the subsequent biotransformation and clearance pathways of the sulfoxide metabolite.Allows for unambiguous identification and tracking of downstream metabolites originating from the sulfoxide. nih.gov

Intestinal Microbiota Contributions to Sulfoxide Metabolism

The gut microbiota plays a significant role in the metabolism of xenobiotics, including various pharmaceuticals. nih.gov One of the key enzymatic activities of these microorganisms is reduction. For sulfur-containing compounds, the gut microbiota can perform reductive metabolism. nih.govresearchgate.net Specifically, microbiota-driven reduction of sulfoxide-containing drugs to their corresponding sulfides has been observed for several compounds. nih.govresearchgate.net For instance, the non-steroidal anti-inflammatory drug (NSAID) sulindac is a pro-drug that requires conversion by gut bacteria to its active sulfide (B99878) form. nih.gov Similarly, drugs like sulfinpyrazone and omeprazole have been shown to be reduced to their sulfide metabolites upon incubation with human or animal fecal preparations. nih.govresearchgate.net

While direct studies on the microbial metabolism of this compound are not detailed in the provided context, the established capabilities of the gut microbiome suggest a potential pathway. The sulfoxide moiety of this compound could be a substrate for bacterial sulfoxide reductases. This biotransformation would result in the reduction of the sulfoxide back to a sulfide, potentially altering its activity and pharmacokinetic profile. The major bacterial enzyme families known to be involved in drug metabolism include azoreductases, β-glucuronidases, and sulfoxide reductases. nih.gov This synergistic relationship between host and microbial metabolism can generate metabolites not produced by the host alone. nih.gov

Drug CompoundMetabolic Reaction by Gut MicrobiotaReference
SulindacReduction of sulfoxide to active sulfide nih.govnih.gov
OmeprazoleReduction to its sulfide metabolite nih.govresearchgate.net
SulfinpyrazoneReduction of sulfoxide to sulfide nih.govresearchgate.net
SulfasalazineReductive cleavage of azo bond nih.gov

In Vitro and Ex Vivo Models for Zaltoprofen Sulfoxide Metabolic Studies

In vitro systems using subcellular fractions of the liver are fundamental tools for studying drug metabolism. Liver microsomes and S9 fractions are the most commonly used preparations. thermofisher.commdpi.com

Microsomes: These are vesicular fragments of the endoplasmic reticulum isolated from tissue homogenates (typically liver) through differential centrifugation. mdpi.com They are rich in Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily. thermofisher.commdpi.com Studies on the parent compound, zaltoprofen, have utilized human liver microsomes and cDNA-expressed recombinant CYP isoforms to identify the enzymes responsible for its metabolism. nih.gov Research has demonstrated that the sulfoxidation of zaltoprofen to form its primary sulfoxide metabolite is catalyzed extensively by the CYP2C9 isoform. nih.gov In these in vitro studies, the metabolism of zaltoprofen in human liver microsomes was significantly inhibited by sulfaphenazole, a selective inhibitor of CYP2C9. nih.gov

S9 Fraction: The S9 fraction is a supernatant obtained from a tissue homogenate by centrifuging at 9000 g. wikipedia.org This fraction contains both the microsomes (with Phase I enzymes) and the cytosol. mdpi.comwikipedia.org The cytosolic component contains a variety of soluble Phase II conjugation enzymes, such as sulfotransferases and UDP-glucuronosyltransferases (UGTs). mdpi.comwikipedia.org The use of the S9 fraction, therefore, allows for the investigation of both Phase I and Phase II metabolic pathways concurrently. researchgate.net For zaltoprofen, conjugation with glucuronic acid is another major metabolic pathway, catalyzed mainly by the UGT2B7 isoform. nih.gov An S9 incubation system would be suitable for studying the initial formation of this compound via CYP2C9 and any subsequent Phase II conjugation reactions that the parent compound or the sulfoxide metabolite might undergo.

Subcellular FractionKey Enzyme ContentApplication in Zaltoprofen Metabolism Studies
Microsomes Phase I enzymes (e.g., Cytochrome P450 oxidoreductase, CYP isoforms like CYP2C9)Studying the CYP2C9-mediated sulfoxidation of zaltoprofen to this compound. nih.gov
S9 Fraction Phase I enzymes (from microsomes) and Phase II enzymes (e.g., UGTs, SULTs from cytosol)Comprehensive metabolic profiling, including the formation of this compound and subsequent glucuronidation of the parent drug by UGT2B7. mdpi.comnih.govwikipedia.org

To bridge the gap between subcellular fractions and whole-organism studies, ex vivo models such as isolated cell and organ perfusion systems are employed. These models provide a more physiologically relevant environment by maintaining the structural and functional integrity of the tissue.

Isolated Cell Models: While not specifically detailed for this compound in the search results, hepatocytes (liver cells) are often used. They contain a full complement of metabolic enzymes and cofactors, allowing for a more comprehensive assessment of metabolic pathways, including the interplay between Phase I and Phase II reactions and transporter functions.

Organ Perfusion Models: The isolated perfused organ, particularly the liver, represents a sophisticated ex vivo model. researchgate.net This technique involves maintaining the viability of an isolated organ by perfusing it with an oxygenated, nutrient-rich medium. This allows researchers to study the disposition, metabolism, and excretion of a compound within an intact organ architecture. researchgate.net An isolated perfused liver model could be used to investigate the complete metabolic fate of this compound. This would include its potential uptake into hepatocytes, further metabolism by Phase II enzymes, and excretion of the parent sulfoxide or its metabolites into the perfusate (simulating blood) or bile. Such a model offers advantages over subcellular systems by incorporating physiological factors like cellular transport and biliary clearance mechanisms. researchgate.net

Analytical Characterization and Stereochemical Analysis in Research

Advanced Spectroscopic Techniques for Zaltoprofen-d7 Sulfoxide (B87167) Structural Elucidation

Spectroscopic methods are fundamental to the structural characterization of Zaltoprofen-d7 Sulfoxide, offering detailed insights into its elemental composition, the specific sites of deuteration, and its three-dimensional arrangement.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of this compound. Its ability to measure mass-to-charge ratios with high accuracy allows for the unambiguous determination of the elemental formula, which is critical for confirming the successful incorporation of seven deuterium (B1214612) atoms and the addition of an oxygen atom to form the sulfoxide. This level of precision enables researchers to distinguish the labeled compound from its unlabeled counterpart and other potential metabolites with overlapping nominal masses.

In metabolic studies, HRMS is used to identify this compound in complex biological matrices. By comparing the high-resolution mass data of potential metabolite peaks with the theoretical exact mass, identification can be confirmed. Furthermore, tandem mass spectrometry (MS/MS) experiments on the isolated parent ion can provide structural information by creating characteristic fragmentation patterns, helping to locate the position of the sulfoxide group. nih.gov The oxidation of a methionine residue to methionine sulfoxide, for example, creates a stereogenic center and can be identified by a mass shift. nih.gov

Table 1: Theoretical Exact Masses for HRMS Analysis
CompoundMolecular FormulaTheoretical Exact Mass (m/z) [M+H]⁺
ZaltoprofenC₁₇H₁₄O₃S300.0815
Zaltoprofen-d7C₁₇H₇D₇O₃S307.1253
This compoundC₁₇H₇D₇O₄S323.1202

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive confirmation of the deuteration sites within the this compound molecule. In a standard ¹H NMR spectrum, the absence of signals at specific chemical shifts, when compared to the spectrum of unlabeled Zaltoprofen, directly confirms the positions of the deuterium atoms. Conversely, a ²H (deuterium) NMR spectrum would show signals corresponding to the locations of the deuterium labels.

Furthermore, ¹³C NMR spectroscopy can detect subtle changes in the chemical shifts of carbon atoms bonded to deuterium, known as isotope effects, providing further evidence of successful labeling. The formation of the sulfoxide group introduces a new chiral center at the sulfur atom, leading to diastereomers. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to determine the relative stereochemistry by analyzing spatial proximities between protons on different parts of the molecule.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful chiroptical spectroscopic techniques used to determine the absolute configuration of chiral molecules like this compound. chemrxiv.orgnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, while ROA measures the difference in Raman scattering intensity for circularly polarized light. chemrxiv.orgnih.gov

These techniques are highly sensitive to the three-dimensional structure of a molecule, including the arrangement of atoms around its chiral centers. chemrxiv.org For this compound, which possesses at least two chiral centers (the carbon of the propionic acid side chain and the sulfur of the sulfoxide group), VCD and ROA can provide distinct spectral fingerprints for each stereoisomer. The experimental spectrum is typically compared with theoretical spectra generated from quantum chemical calculations for all possible stereoisomers. The absolute configuration is assigned based on the best match between the experimental and calculated spectra. ROA has a particular advantage when analyzing samples in aqueous solutions, as water's strong absorption in the infrared region can interfere with VCD measurements. biorxiv.org

Chromatographic Methods for Enantiomeric Separation and Purity Assessment

Chromatographic techniques are essential for separating the enantiomers and diastereomers of this compound and assessing the purity of the synthesized compound.

Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for separating the stereoisomers of this compound. The development of a successful chiral HPLC method involves screening various chiral stationary phases (CSPs) to find one that provides adequate resolution between the enantiomers and diastereomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly effective for separating profen-class non-steroidal anti-inflammatory drugs (NSAIDs) and their metabolites. nih.govmdpi.com

Method optimization involves adjusting the mobile phase composition (typically a mixture of an alkane like hexane (B92381) or heptane (B126788) with an alcohol modifier like isopropanol (B130326) or ethanol), flow rate, and column temperature to achieve baseline separation. mdpi.com Detection is often performed using a UV detector at a wavelength where the analyte exhibits strong absorbance. nih.gov The validated method can then be used to determine the enantiomeric excess (e.e.) and assess the stereochemical purity of a sample.

Table 2: Example Parameters for Chiral HPLC Method Development
ParameterTypical Conditions for Profen Analysis
Chiral Stationary PhasePolysaccharide-based (e.g., Chiralcel OJ-H, Lux Amylose-2) nih.govmdpi.com
Mobile PhaseHexane/Isopropanol/Trifluoroacetic Acid mixtures
Flow Rate0.5 - 1.5 mL/min
Column Temperature15 - 40 °C mdpi.com
DetectionUV at ~240-260 nm nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of this compound, but it requires a crucial preliminary step: derivatization. Due to its polarity and low volatility, particularly from the carboxylic acid group, the compound must be chemically modified to make it suitable for GC analysis. mdpi.com

A common derivatization strategy for NSAIDs is silylation, where active hydrogens (like the one on the carboxylic acid) are replaced with a trimethylsilyl (B98337) (TMS) group using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.com This process creates a more volatile and thermally stable derivative. Once derivatized, the compound can be separated from other components on a GC column and subsequently identified by its mass spectrum. GC-MS provides high sensitivity and selectivity, making it a valuable tool for purity assessment and trace-level quantification. nih.gov

Table 3: Hypothetical GC-MS Method Outline
StepDescription
DerivatizationSilylation with BSTFA + 1% TMCS to form a TMS-ester. mdpi.com
GC ColumnCapillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
Injector Temperature~250 °C
Oven ProgramTemperature gradient (e.g., 100 °C to 300 °C) to elute the derivative.
MS DetectionElectron Ionization (EI) mode, scanning a mass range of m/z 50-550.

Quantitative Analysis of this compound in Biological Matrices for Research

The quantitative analysis of metabolites and their deuterated analogues in biological matrices is fundamental to pharmacokinetic and metabolomic research. This compound, as a stable isotope-labeled internal standard, is crucial for the accurate determination of its non-labeled counterpart, Zaltoprofen Sulfoxide, a metabolite of the non-steroidal anti-inflammatory drug Zaltoprofen. nih.gov High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose due to its high sensitivity, specificity, and robustness. nih.govnih.gov

Development of LC-MS/MS Methods for Trace Analysis

The development of a sensitive and reliable LC-MS/MS method is essential for quantifying trace levels of Zaltoprofen Sulfoxide in complex biological samples such as plasma, urine, or tissue homogenates. The primary goal is to achieve a high degree of accuracy and precision, which involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The process typically begins with the extraction of the analyte and the internal standard from the biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). semanticscholar.org For Zaltoprofen analysis, LLE has been effectively used to process plasma samples, enabling the use of small sample volumes. nih.gov The choice of method aims to minimize matrix effects and maximize recovery. This compound is added at the beginning of this process to account for any analyte loss during extraction and subsequent steps.

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is typically employed for separation. semanticscholar.org A C18 column is commonly used, providing good retention and separation of Zaltoprofen and its metabolites from endogenous matrix components. semanticscholar.orgresearchgate.net Gradient elution with a mobile phase consisting of an aqueous component (like water with formic acid or ammonium (B1175870) formate) and an organic solvent (such as acetonitrile (B52724) or methanol) is frequently used to achieve efficient separation in a short analysis time. semanticscholar.orgvibgyorpublishers.org

Mass Spectrometric Detection: Tandem mass spectrometry, particularly with a triple quadrupole mass spectrometer, is the detection method of choice. semanticscholar.org It operates in the multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity. nih.gov In MRM, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This process is performed simultaneously for the analyte (Zaltoprofen Sulfoxide) and the internal standard (this compound). The specific mass transitions for this compound will be higher by 7 Daltons compared to the unlabeled sulfoxide metabolite, allowing for their distinct detection.

Below is a table outlining typical parameters for an LC-MS/MS method for the analysis of Zaltoprofen Sulfoxide using this compound as an internal standard.

ParameterDescription
Instrument UHPLC system coupled to a triple quadrupole mass spectrometer
Column Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm) semanticscholar.org
Mobile Phase A 0.1% Formic acid in water semanticscholar.orgvibgyorpublishers.org
Mobile Phase B Acetonitrile or Methanol semanticscholar.orgvibgyorpublishers.org
Flow Rate 0.3 - 0.5 mL/min semanticscholar.org
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte) Hypothetical: e.g., m/z 315.1 > 241.0 (for Zaltoprofen Sulfoxide)
MRM Transition (IS) Hypothetical: e.g., m/z 322.1 > 248.0 (for this compound)

Role of Deuterated Standards in Quantitative Metabolomics

In quantitative metabolomics and pharmacokinetic studies, the use of stable isotope-labeled internal standards, such as this compound, is considered the gold standard for achieving the most accurate and precise results. lcms.cz

The primary function of a deuterated internal standard is to mimic the chemical and physical behavior of the analyte of interest (the unlabeled metabolite) throughout the entire analytical process. nih.gov Because this compound is chemically identical to Zaltoprofen Sulfoxide, differing only in isotopic composition, it co-elutes chromatographically and exhibits similar ionization efficiency in the mass spectrometer. This co-behavior allows it to effectively compensate for variations that can occur at multiple stages of the analysis.

Key advantages of using deuterated standards like this compound include:

Correction for Extraction Inefficiency: Any loss of the target analyte during sample preparation steps (e.g., LLE or SPE) will be mirrored by a proportional loss of the deuterated standard. The ratio of the analyte to the internal standard remains constant, ensuring the final calculated concentration is unaffected.

Compensation for Matrix Effects: Biological matrices are complex and can contain endogenous substances that co-elute with the analyte, causing ion suppression or enhancement in the mass spectrometer's ion source. This "matrix effect" can lead to significant quantification errors. lcms.cz Since the deuterated standard is affected by these matrix effects in the same way as the analyte, its use corrects for this variability. lcms.cz

Adjustment for Instrument Variability: Minor fluctuations in instrument performance, such as injection volume variations or changes in detector response over time, are normalized by calculating the ratio of the analyte signal to the internal standard signal.

By measuring the peak area ratio of the analyte to its stable isotope-labeled internal standard, a calibration curve can be constructed that yields highly reliable quantitative data. The use of this compound is therefore indispensable for robust bioanalytical method validation and for generating high-quality data in research studies investigating the metabolism and disposition of Zaltoprofen.

Molecular and Cellular Mechanisms of Zaltoprofen and Its Sulfoxide Metabolites

Biochemical Interactions of Zaltoprofen Sulfoxide (B87167) with Biological Targets

The interactions of zaltoprofen and its metabolites are complex, involving direct enzyme inhibition and modulation of key signaling pathways implicated in inflammation and cell regulation.

The primary mechanism of action for zaltoprofen is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain patsnap.com. Zaltoprofen exhibits preferential inhibition of the COX-2 isoform over the COX-1 isoform patsnap.comdrugbank.com. The COX-2 enzyme is typically induced at sites of inflammation, while COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal mucosa patsnap.com. This preferential action on COX-2 is a characteristic that distinguishes it from many non-selective NSAIDs patsnap.com. While specific inhibitory concentrations for the sulfoxide metabolite are not detailed in available literature, the parent compound's activity provides foundational data.

Table 1: Inhibitory Activity of Zaltoprofen on COX Isoforms

EnzymeIC₅₀ (μM)Source
COX-1 (Human Platelets)1.3 bertin-bioreagent.com
COX-2 (Human Synovial Cells)0.34 bertin-bioreagent.com

Beyond its effects on the COX pathway, zaltoprofen uniquely modulates the bradykinin pathway, which contributes significantly to its analgesic effects patsnap.comnih.gov. Bradykinin is a potent inflammatory mediator that sensitizes nerve endings, causing pain patsnap.com. Research indicates that the analgesic effect of zaltoprofen is not fully explained by COX inhibition alone drugbank.comnih.gov.

Zaltoprofen has been shown to inhibit bradykinin-induced pain responses by blocking the bradykinin B2 receptor-mediated pathway in primary sensory neurons drugbank.comtargetmol.comresearchgate.net. This action occurs downstream from the receptor itself, as zaltoprofen does not bind directly to bradykinin B1 or B2 receptors drugbank.comnih.gov. Instead, it interferes with the intracellular signaling cascade, including the inhibition of protein kinase C (PKC) activation, which prevents the enhancement of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor currents in spinal cord neurons nih.govnih.gov. It also inhibits bradykinin-induced 12-lipoxygenase (12-LOX) activity and the subsequent release of substance P from dorsal root ganglion neurons targetmol.comnih.gov. This anti-bradykinin action provides an additional layer of pain relief, particularly in conditions where bradykinin is a key factor patsnap.com.

Recent studies have uncovered interactions of zaltoprofen with molecular pathways involved in cell cycle regulation and tumor growth, suggesting potential applications beyond its anti-inflammatory use. In human extraskeletal chondrosarcoma cell models, zaltoprofen has been demonstrated to induce the expression of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor with roles in cell differentiation and tumor suppression nih.govresearchgate.netresearchgate.net.

The activation of PPARγ by zaltoprofen subsequently leads to the upregulation of several key cell cycle checkpoint proteins nih.govresearchgate.net. This includes the induction of p21, p27, and the tumor suppressor protein p53 nih.govresearchgate.net. The induction of these proteins contributes to the inhibition of cancer cell proliferation in a PPARγ-dependent manner nih.gov.

Table 2: Zaltoprofen's Effect on Cellular Pathways in Chondrosarcoma Cells

Target Pathway/ProteinObserved EffectConsequenceSource
PPARγInduction of mRNA and protein expressionActivation of downstream targets nih.govresearchgate.net
p21UpregulationInhibition of cell cycle nih.govresearchgate.net
p27UpregulationInhibition of cell cycle nih.govresearchgate.net
p53UpregulationTumor suppression, cell cycle arrest nih.govresearchgate.net

Stereospecificity of Sulfoxide Interactions at the Molecular Level

Chirality plays a crucial role in the pharmacology of many drugs, including the 2-arylpropionic acid class to which zaltoprofen belongs.

Zaltoprofen possesses a chiral center in its propionic acid moiety, existing as (R)- and (S)-enantiomers. Generally, for this class of drugs, the (S)-enantiomer is responsible for the therapeutic anti-inflammatory activity, while the (R)-enantiomer is less active viamedica.plviamedica.pl. Many "profen" drugs undergo unidirectional metabolic chiral inversion, where the inactive (R)-form is converted into the active (S)-form in the body wuxiapptec.comeurekaselect.com. In the case of zaltoprofen, studies suggest that the (S)-enantiomer has greater anti-inflammatory and analgesic activity researchgate.net. However, unlike some other profens, evidence for the chiral inversion of zaltoprofen enantiomers is limited, with one study in rats reporting no interconversion from the (S)- to the (R)-form researchgate.net.

The formation of the zaltoprofen sulfoxide metabolite introduces a second potential stereocenter at the sulfur atom. This means the sulfoxide metabolite can exist as different diastereomers. Currently, there is a lack of specific research in the available scientific literature detailing the distinct biological activities of these specific sulfoxide stereoisomers or their differential effects on receptor binding and enzyme activity.

Computational methods, such as molecular docking and molecular dynamics simulations, are valuable tools for predicting and analyzing the interactions between a small molecule and its biological target at an atomic level. These models can help elucidate binding affinities and mechanisms of action.

Despite the utility of these methods, a review of the current scientific literature reveals no specific studies focused on the computational modeling of the zaltoprofen sulfoxide metabolite's interaction with its known targets, such as COX enzymes, components of the bradykinin signaling pathway, or PPARγ. Further research in this area would be necessary to provide a detailed computational understanding of these interactions.

In Vitro Cellular Responses to Zaltoprofen Sulfoxide Exposure

Currently, there is a lack of specific published research focusing on the in vitro cellular responses to Zaltoprofen Sulfoxide, and by extension, its deuterated form. The following sections reflect the kind of studies that would be necessary to elucidate its biological activity, drawing parallels from research on the parent compound, zaltoprofen.

Cell Culture Models for Investigating Biological Activity (e.g., chondrosarcoma cells)

To investigate the biological activity of Zaltoprofen Sulfoxide, researchers would typically employ various cell culture models. Based on studies of zaltoprofen, human chondrosarcoma cell lines such as OUMS-27 and SW1353 have been utilized to explore its anti-tumor effects. nih.govnih.gov These cell lines could theoretically be used to assess the impact of zaltoprofen sulfoxide on cell viability, proliferation, and other cellular processes.

Table 1: Potential Cell Culture Models for Zaltoprofen Sulfoxide Research

Cell LineTypePotential Application in Zaltoprofen Sulfoxide Research
OUMS-27Human ChondrosarcomaInvestigation of anti-cancer effects, cell signaling pathways.
SW1353Human ChondrosarcomaAnalysis of cell proliferation, migration, and invasion assays.
H-EMC-SSHuman Extraskeletal Myxoid ChondrosarcomaStudy of effects on cell cycle and apoptosis. nih.gov

Analysis of Gene Expression and Protein Modulation in Response to Sulfoxide

Detailed analysis of changes in gene and protein expression would be crucial to understanding the molecular mechanisms of Zaltoprofen Sulfoxide. Studies on zaltoprofen have shown that it can modulate the expression of key regulatory proteins. For instance, zaltoprofen has been found to induce the expression of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a role in tumor suppression. nih.govnih.gov This activation of PPARγ by zaltoprofen leads to downstream effects, including the suppression of matrix metalloproteinase-2 (MMP-2), an enzyme involved in cancer cell invasion. nih.gov

Furthermore, zaltoprofen has been observed to upregulate cell cycle checkpoint proteins such as p21, p27, and p53 in a PPARγ-dependent manner, leading to the inhibition of cell proliferation in chondrosarcoma cells. nih.gov

Table 2: Potential Gene and Protein Targets for Zaltoprofen Sulfoxide Investigation

TargetTypeKnown FunctionPotential Effect of Zaltoprofen Sulfoxide
PPARγNuclear ReceptorRegulation of adipogenesis, inflammation, and cell proliferation.Unknown; investigation needed to determine if it is activated by the sulfoxide metabolite.
MMP-2Enzyme (Metalloproteinase)Degradation of extracellular matrix, facilitating tumor invasion.Unknown; potential for suppression if PPARγ is activated.
p21Protein (CDK Inhibitor)Cell cycle arrest.Unknown; potential for upregulation.
p27Protein (CDK Inhibitor)Cell cycle arrest.Unknown; potential for upregulation.
p53Protein (Tumor Suppressor)Regulation of cell cycle and apoptosis.Unknown; potential for upregulation.

Future research is necessary to determine if Zaltoprofen Sulfoxide exhibits similar biological activities to its parent compound. Investigating its effects on chondrosarcoma cell lines and analyzing the resulting changes in gene and protein expression would be critical first steps in characterizing its molecular and cellular mechanisms. Without such dedicated studies, any discussion of the biological effects of Zaltoprofen-d7 Sulfoxide remains speculative.

Q & A

Basic Research Questions

Q. How is Zaltoprofen-d7 Sulfoxide synthesized and characterized in laboratory settings?

  • Methodological Answer : Synthesis typically involves deuteration of the parent compound (Zaltoprofen) using deuterated reagents (e.g., D2O or deuterated solvents) under controlled conditions (e.g., inert atmosphere). The sulfoxide group is introduced via oxidation of the sulfide precursor using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H, ¹³C, and ²H NMR to verify deuteration), mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) to assess purity (>98% by area normalization). Reproducibility hinges on detailed documentation of reaction parameters (temperature, solvent ratios, and reaction time) .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. Key considerations include:

  • Chromatography : Use a reverse-phase C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to resolve isotopic peaks.
  • Deuterium Isotope Effects : Account for retention time shifts caused by deuterium substitution (typically 0.1–0.3 minutes earlier than non-deuterated analogs).
  • Validation : Include calibration curves (1–1000 ng/mL), matrix effects (plasma/serum), and stability under storage conditions (e.g., -80°C for long-term). Cross-validate with deuterated internal standards to minimize variability .

Q. What are the optimal storage and handling protocols for this compound?

  • Methodological Answer : Store in amber vials under inert gas (argon or nitrogen) at -20°C to prevent oxidation and isotopic exchange. Monitor stability via periodic HPLC analysis for degradation products. Handling requires anhydrous conditions (glovebox or desiccator) to avoid hydrolysis. Safety protocols include using nitrile gloves and fume hoods, as sulfoxides can cause skin/eye irritation .

Advanced Research Questions

Q. How does the deuterium isotope effect influence the pharmacokinetic profile of this compound compared to its non-deuterated form?

  • Methodological Answer : The kinetic isotope effect (KIE) alters metabolic pathways by slowing CYP450-mediated oxidation due to stronger C-D bonds. Design comparative studies using:

  • In Vitro Assays : Microsomal stability tests with liver microsomes, monitoring half-life (t½) differences.
  • In Vivo Models : Administer equimolar doses to rodents, collect plasma samples at intervals, and calculate AUC (area under the curve) ratios. Use compartmental modeling to assess clearance rates. Contradictory data (e.g., unexpected metabolite ratios) may arise from enzyme-specific KIE variations, requiring isoform-selective CYP inhibition assays .

Q. What strategies resolve contradictory data in this compound’s metabolic stability studies?

  • Methodological Answer :

  • Replicate Experiments : Perform triplicate runs under identical conditions (pH, temperature, enzyme concentration).
  • Control Variables : Use deuterated and non-deuterated analogs in parallel to isolate isotope effects.
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers. If inconsistencies persist, validate via orthogonal methods like capillary electrophoresis or differential scanning calorimetry .

Q. How to design in vitro assays to assess this compound’s anti-inflammatory efficacy?

  • Methodological Answer :

  • Cell Models : Use LPS-stimulated RAW 264.7 macrophages or human primary monocytes.
  • Dose-Response : Test concentrations from 1 nM to 100 µM, including vehicle controls (e.g., DMSO at <0.1% to avoid cytotoxicity).
  • Endpoint Analysis : Quantify pro-inflammatory cytokines (IL-6, TNF-α) via ELISA and measure COX-2 inhibition using Western blot. Normalize data to cell viability (MTT assay). For mechanistic studies, pair with siRNA knockdown of target receptors .

Q. How is isotopic purity validated, and how does it impact bioanalytical method development?

  • Methodological Answer : Isotopic purity (>99% deuterium incorporation) is confirmed via:

  • NMR : Integrate ²H signals and compare to non-deuterated controls.
  • High-Resolution MS : Detect isotopic peaks (M+7 for d7 labeling).
  • Impact on Methods : Low purity (<95%) causes signal overlap in LC-MS/MS, necessitating column optimization (e.g., UPLC with sub-2µm particles). Calibration curves must include deuterated analogs to correct for matrix effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.